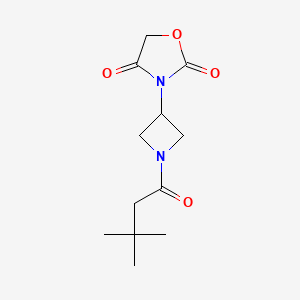
3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H18N2O4 and its molecular weight is 254.286. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry due to its unique dual-ring structure comprising azetidine and oxazolidine functionalities. This article explores the biological activities associated with this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H18N2O4. The presence of the azetidine and oxazolidine rings enhances its reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds containing both azetidine and oxazolidine structures often exhibit significant biological activities. The unique features of this compound suggest several potential applications:
- Antimicrobial Activity : Compounds similar to this one have demonstrated effectiveness against various bacterial strains, including resistant strains.
- Cytotoxicity : The compound's effects on normal and cancer cell lines are crucial for assessing its therapeutic viability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives of oxazolidines have shown promising results against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes findings from relevant studies:
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on cell lines such as L929 (mouse fibroblast) and HL60 (human promyelocytic leukemia) have been conducted to determine the cytotoxic effects of related oxazolidine derivatives. For example:
- Study Findings : Certain derivatives exhibited IC50 values in the low micromolar range (4–18 μM), indicating significant antiproliferative activity against cancer cells while showing low toxicity to normal cells .
The following table presents cytotoxicity data from recent research:
| Compound ID | Cell Line Tested | IC50 (μM) | Cytotoxicity Observed |
|---|---|---|---|
| Compound 24 | HL60 | 4 | Low toxicity to PBMC |
| Compound 25 | MDA-MB231 | 25 | Moderate toxicity |
| Compound 29 | L929 | >100 | No significant effect |
The mechanism underlying the biological activity of this compound is likely associated with its ability to interfere with bacterial cell wall synthesis or inhibit specific metabolic pathways in cancer cells. Compounds structurally similar to this one often exhibit mechanisms that affect gene transcription related to biofilm formation and cellular proliferation .
Propriétés
IUPAC Name |
3-[1-(3,3-dimethylbutanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)4-9(15)13-5-8(6-13)14-10(16)7-18-11(14)17/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWHVHBARYOPRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC(C1)N2C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














